molecular formula C14H13ClFNO B1622510 2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone CAS No. 565170-64-1

2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone

Cat. No.: B1622510
CAS No.: 565170-64-1
M. Wt: 265.71 g/mol
InChI Key: OCOFOOWEECNXQQ-UHFFFAOYSA-N
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Description

2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone (CAS 565170-64-1) is a synthetic pyrrole derivative of significant interest in medicinal and organic chemistry research. With a molecular formula of C14H13ClFNO and a molecular weight of 265.71 g/mol, this compound serves as a versatile chemical building block . Its molecular architecture features a pyrrole ring substituted at the 1-position with a 2-fluorophenyl group and at the 2,5-positions with methyl groups, while a reactive chloroacetyl group is attached at the 3-position . This structure, particularly the chloroacetyl moiety, makes it a valuable precursor for nucleophilic substitution reactions and the synthesis of more complex molecules for pharmaceutical research . The pyrrole heterocycle is a privileged scaffold in drug discovery, found in many natural products and FDA-approved antibiotics . Research into pyrrole derivatives often focuses on their potential antibacterial activities, with some halogenated pyrroles showing potent activity against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) . As such, this compound provides researchers with a key intermediate for exploring novel antibacterial agents and studying structure-activity relationships (SAR) . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should handle this material with care, as it may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to use personal protective equipment and handle the compound only in a chemical fume hood . The compound has a melting point of 80-85 °C and should be stored at room temperature .

Properties

IUPAC Name

2-chloro-1-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO/c1-9-7-11(14(18)8-15)10(2)17(9)13-6-4-3-5-12(13)16/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOFOOWEECNXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368629
Record name 2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565170-64-1
Record name 2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone involves several steps. One common method includes the reaction of 2-fluoroaniline with 2,5-dimethylpyrrole under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs, their substituents, molecular properties, and biological activities:

Compound Name (CAS RN or ID) Substituents on Pyrrole Ring Molecular Formula Molecular Weight (g/mol) Biological Activity/Application Key References
Target Compound 2-fluorophenyl C₁₅H₁₄ClFNO 293.73 Unknown -
2-Chloro-1-[1-(4-fluorophenyl)-... (IU1, 314245-33-5) 4-fluorophenyl C₁₈H₂₁FN₂O 300.37 USP14 inhibitor (IC₅₀ ~4–7 μM)
2-Chloro-1-[1-(3-fluorophenyl)-... (315710-85-1) 3-fluorophenyl C₁₅H₁₄ClFNO 293.73 Research tool (GLPBIO)
2-Chloro-1-[1-(4-CF₃O-phenyl)-... (CAS not listed) 4-trifluoromethoxyphenyl C₁₅H₁₃ClF₃NO₂ 331.72 Synthetic intermediate
IU1-47 (1-(4-chlorophenyl)-...) 4-chlorophenyl, piperidinyl substitution C₁₇H₁₉ClN₂O 302.80 Enhanced USP14 inhibition vs. IU1
2-Chloro-1-[1-(4-fluorobenzyl)-... (CID 2517715) 4-fluorobenzyl C₁₅H₁₅ClFNO 295.74 Unspecified bioactivity

Crystallographic and Computational Insights

  • While crystallographic data for the target compound are unavailable, analogs like IU1 have been characterized using density-functional theory (DFT) and X-ray crystallography. For example, Becke’s three-parameter hybrid functional (B3) has been applied to optimize exchange-correlation energies in related molecules .
  • Software tools like SHELX and ORTEP-3 aid in structural validation and visualization .

Biological Activity

2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone is a compound of interest due to its potential biological activities. This compound belongs to the pyrrole class, which has been extensively studied for various pharmacological properties, including antibacterial and antifungal activities. The molecular formula for this compound is C15H13ClFNOC_{15}H_{13}ClFNO with a molecular weight of approximately 315.72 g/mol.

The compound's structure can be represented by the following identifiers:

  • IUPAC Name : 2-chloro-1-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
  • CAS Number : 304685-89-0
  • Molecular Weight : 315.72 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives. For instance, compounds containing similar structural motifs have shown significant activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives with halogen substitutions (like fluorine and chlorine) have been noted for their enhanced potency.

Table 1: Antibacterial Activity of Pyrrole Derivatives

Compound NameMIC (μg/mL)Bacterial Strain
2-Chloro-Pyrrole Derivative0.125Staphylococcus aureus (MSSA)
Fluorinated Pyrrole0.255Methicillin-resistant Staphylococcus aureus (MRSA)
Isoniazid (control)0.25Mycobacterium tuberculosis

The above data indicates that pyrrole derivatives like this compound may exhibit comparable or superior antibacterial activity compared to standard antibiotics.

The mechanism by which these compounds exert their antibacterial effects is believed to involve inhibition of key bacterial enzymes and disruption of cell wall synthesis. Studies suggest that the presence of halogen atoms in the structure enhances lipophilicity, allowing better penetration through bacterial membranes.

Study on Antimicrobial Efficacy

A case study published in MDPI explored various pyrrole derivatives, including those similar to this compound. The study demonstrated that these compounds exhibited significant activity against both Gram-positive and Gram-negative pathogens, with some derivatives achieving MIC values as low as 3.12 μg/mL against Staphylococcus aureus .

Research on Structure-Activity Relationship (SAR)

Another research article focused on the structure-activity relationship of pyrrole derivatives revealed that modifications at the phenyl ring significantly influenced antibacterial potency. The introduction of fluorine or chlorine atoms was found to enhance activity against resistant strains .

Q & A

Q. What synthetic routes are recommended for preparing 2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone with high yield and purity?

Methodological Answer: A common approach involves Friedel-Crafts acylation of the pyrrole core, followed by halogenation. Key steps include:

  • Pyrrole Ring Formation : Condensation of 2-fluoroaniline with a diketone precursor (e.g., acetylacetone) under acidic conditions to form the 2,5-dimethylpyrrole scaffold .
  • Chloroacetylation : React the pyrrole intermediate with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to introduce the chloroethanone group.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) to achieve >95% purity .
  • Validation : Confirm via ¹H/¹³C NMR (e.g., δ ~2.3 ppm for methyl groups, δ ~5.2 ppm for pyrrole protons) and HPLC-MS (expected [M+H]⁺ ~278.7) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and absence of regioisomers. Key signals include aromatic protons (δ 6.8–7.3 ppm for 2-fluorophenyl) and carbonyl carbon (δ ~195 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₄H₁₃ClFNO) and detect impurities.
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) .
  • X-ray Crystallography (if crystals obtained): Resolve bond lengths/angles using SHELXL for refinement .

Q. How can researchers assess and optimize the compound’s purity for biological assays?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm); optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to separate impurities .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition to identify solvent residues or hydrates.
  • Recrystallization Optimization : Test solvents (e.g., ethyl acetate, dichloromethane) to maximize crystal yield and purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s electronic configuration or steric effects?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in ethanol). Use SHELX or WinGX for structure solution and refinement. Key metrics:
    • Torsion Angles : Assess planarity of the pyrrole ring and 2-fluorophenyl group.
    • Electron Density Maps : Identify potential halogen bonding (C-Cl···F interactions) .
  • ORTEP Diagrams : Visualize thermal ellipsoids to confirm structural rigidity .

Q. What experimental strategies can elucidate the compound’s mechanism of action in proteasome regulation?

Methodological Answer:

  • Ubiquitin-Proteasome Assays : Treat cell lysates with the compound and monitor USP14 activity via fluorescence-based deubiquitination assays (e.g., Ub-AMC substrate) .
  • Western Blotting : Quantify accumulation of polyubiquitinated proteins (e.g., β-catenin) under proteasomal inhibition .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying fluorophenyl substituents) to correlate structural features with USP14 inhibition potency .

Q. How should researchers address contradictions in reported biological activities across studies?

Methodological Answer:

  • Dose-Response Validation : Repeat assays (e.g., IC₅₀ determination) under standardized conditions (pH, temperature, cell line).
  • Metabolic Stability Tests : Use liver microsomes to rule out species-specific metabolism differences.
  • Crystallographic Comparison : Overlay X-ray structures with analogs (e.g., IU1, 4-fluorophenyl derivative) to identify steric/electronic disparities affecting activity .

Q. What methodologies are effective in overcoming solubility challenges for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Test DMSO/PEG-400/saline mixtures (e.g., 5:40:55 v/v) for parenteral administration .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles; characterize via dynamic light scattering (DLS) for size (100–200 nm) and drug loading efficiency .
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability using LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
Reactant of Route 2
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2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone

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